

Spectroscopic Profile of 2,6-Difluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-Difluorophenylboronic acid

Cat. No.: B068854

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **2,6-Difluorophenylboronic acid** (C₆H₅BF₂O₂), a crucial building block in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to support research and development activities.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2,6- Difluorophenylboronic acid**. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to variability in reported spectroscopic values. The data presented herein pertains to the monomeric form unless otherwise specified.

Table 1: Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **2,6-Difluorophenylboronic acid**, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative. Due to the tendency of boronic acids to undergo oligomerization, the choice of solvent is critical for obtaining well-resolved spectra. Solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are often employed to break up intermolecular hydrogen bonding.

Nucleus	Solvent	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
¹⁹ F	Acetone-d ₆	-112.2	-	-	Ar-F
11B	DMSO-d ₆	31.1	broad singlet	-	-B(OH) ₂

Note: Definitive ¹H and ¹³C NMR data for the free acid in common deuterated solvents were not available in the public domain at the time of this guide's compilation. The data for derivatives, such as naphthalenediol esters, have been reported and can serve as a reference. In a CDCl₃ solution of a naphthalenediol ester derivative, the ¹¹B NMR chemical shift was observed at approximately 27.0 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of **2,6-Difluorophenylboronic acid** is characterized by absorptions corresponding to O-H, B-O, C-F, and aromatic C-H and C=C bonds.

Frequency (cm ⁻¹)	Intensity	Assignment
3428	Strong, Broad	O-H stretch (hydrogen- bonded)
1621	Medium	C=C aromatic stretch
1597	Medium	C=C aromatic stretch
1480	Strong	C-F stretch
1350 - 1310	Strong	B-O stretch
1138	Medium	C-H in-plane bend
909	Medium	O-H out-of-plane bend
758	Strong	C-H out-of-plane bend (aromatic)

Note: The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry of boronic acids can be challenging due to their thermal lability and tendency to form boroxines. Electrospray ionization (ESI) is often a suitable technique.

m/z	Relative Intensity (%)	Assignment
158.03	-	[M]+, Molecular Ion (calculated for $C_6H_5^{11}BF_2O_2$)
141.03	-	[M-OH]+
113.02	-	[M-B(OH) ₂]+

Note: The fragmentation pattern is predicted based on common fragmentation pathways for phenylboronic acids and has not been experimentally confirmed from available public data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. The following protocols are based on established practices for the analysis of boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

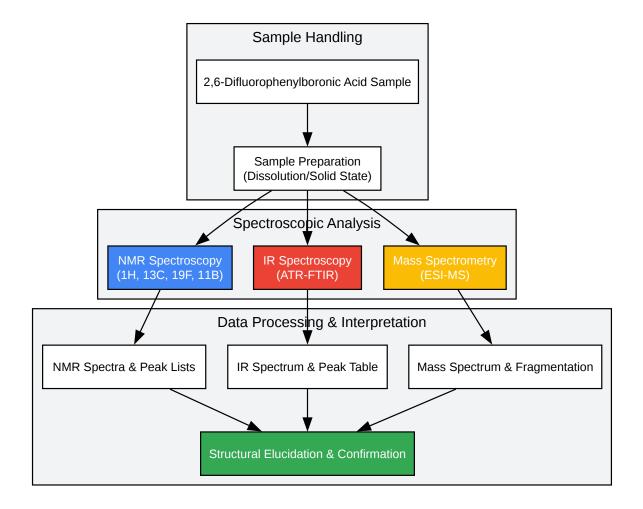
- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Difluorophenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or Acetone-d₆) in a standard 5 mm NMR tube. To ensure the compound is in its monomeric form, it is advisable to use solvents that can disrupt hydrogen bonding.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-tonoise ratio. The spectral width should encompass the aromatic and hydroxyl proton regions (typically 0-12 ppm).

- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
- ¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum should be acquired. The spectral width should be set to cover the typical range for aryl fluorides.
- ¹¹B NMR: A proton-decoupled ¹¹B NMR spectrum should be acquired. A broad spectral width is recommended due to the wide chemical shift range of boron compounds. Use a quartz NMR tube for optimal results.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the solid 2,6-Difluorophenylboronic acid sample directly onto the crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm⁻¹.
 - Collect a background spectrum of the clean, empty ATR crystal before running the sample.
 - Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)


- Sample Preparation: Prepare a dilute solution of 2,6-Difluorophenylboronic acid
 (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as
 methanol or acetonitrile.
- Instrumentation and Analysis:

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
- Method: Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS). An LC-MS setup can be beneficial for separating the boronic acid from its anhydride form.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for a compound like **2,6-Difluorophenylboronic acid** can be visualized as a structured process, from sample reception to final data interpretation.

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of **2,6-Difluorophenylboronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Difluorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068854#spectroscopic-data-nmr-ir-ms-of-2-6-difluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com